2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
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Overview
Description
2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chloro and methylphenyl groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.
Scientific Research Applications
2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide include:
- N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of the oxazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
851721-99-8 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-2-4-9(5-3-8)10-6-12(17-15-10)14-11(16)7-13/h2-6H,7H2,1H3,(H,14,16) |
InChI Key |
CJEVXSPSAAIOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CCl |
Origin of Product |
United States |
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